methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a difluoroethyl group and a carboxylate ester group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1H-pyrazole-4-carboxylic acid with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or other reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives .
Scientific Research Applications
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various pyrazole-based compounds, which are important in medicinal chemistry and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
- 2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds
- 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one
Uniqueness
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Biological Activity
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a pyrazole ring with a methyl ester group and a difluoroethyl substituent. This configuration enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoroethyl group is believed to enhance hydrogen bonding capabilities, influencing the compound's reactivity and binding affinity. The pyrazole ring can modulate the activity of various enzymes and receptors, contributing to its antimicrobial and anti-inflammatory effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various pathogens, suggesting potential applications in treating infections. The compound's ability to inhibit bacterial growth may be linked to its structural features that facilitate interaction with microbial enzymes.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit specific inflammatory pathways by modulating enzyme activities involved in inflammation, thereby reducing symptoms associated with inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound inhibits key enzymes related to glucose metabolism. For instance, it has shown inhibitory effects on α-glucosidase and α-amylase, which are crucial for carbohydrate digestion. The IC50 values for these activities indicate potent inhibitory effects comparable to established inhibitors like Acarbose .
Enzyme | IC50 Value (µM) | Comparison |
---|---|---|
α-Glucosidase | 75.62 ± 0.56 | Comparable to Acarbose (72.58) |
α-Amylase | 95.85 ± 0.92 | Comparable to Acarbose (115.6) |
Xanthine Oxidase | 24.32 ± 0.78 | Notable inhibition |
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding modes and affinities of this compound with various enzymes. These studies provide insights into how structural modifications can enhance biological activity and guide future drug design .
Properties
Molecular Formula |
C7H8F2N2O2 |
---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
methyl 1-(2,2-difluoroethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H8F2N2O2/c1-13-7(12)5-2-10-11(3-5)4-6(8)9/h2-3,6H,4H2,1H3 |
InChI Key |
VPWUWZKQDDLAJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.